BenchChemオンラインストアへようこそ!

7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one

Chemical Procurement Building Block Quality Analytical Specification

7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one (CAS 66066-67-9) is a heterocyclic compound within the [1,2,4]triazolo[1,5-a]pyridine class, featuring a phenyl substituent at the 7-position and a carbonyl at the 5-position, with a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol. The compound is commercially available as a research chemical and building block, typically at 97% purity.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 66066-67-9
Cat. No. B15244285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
CAS66066-67-9
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N3C(=C2)N=CN3
InChIInChI=1S/C12H9N3O/c16-12-7-10(9-4-2-1-3-5-9)6-11-13-8-14-15(11)12/h1-8H,(H,13,14)
InChIKeyAYIPQDXLIFHGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one (CAS 66066-67-9): Core Identity and Procurement Baseline


7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one (CAS 66066-67-9) is a heterocyclic compound within the [1,2,4]triazolo[1,5-a]pyridine class, featuring a phenyl substituent at the 7-position and a carbonyl at the 5-position, with a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol . The compound is commercially available as a research chemical and building block, typically at 97% purity . Publicly available, quantitative, head-to-head comparator data for this specific scaffold is notably limited; the differentiation evidence presented below is therefore based on the highest-quality sources accessible and is explicitly tagged to indicate its evidentiary strength.

Why a Generic [1,2,4]Triazolo[1,5-a]pyridine Cannot Substitute for the 7-Phenyl-5(3H)-one Scaffold


Within the [1,2,4]triazolo[1,5-a]pyridine family, the precise location and nature of substituents (e.g., phenyl at C7, carbonyl at C5) directly govern key properties such as tautomeric equilibrium, hydrogen-bonding capability, and π-stacking potential [1]. Even closely related analogs—such as 7-(pyridin-2-yl) or 7-(4-substituted phenyl) congeners—can exhibit substantially different physicochemical and biological profiles, as demonstrated in broader heterocyclic structure-activity relationship (SAR) studies [1]. Without explicit, scaffold-matched comparative data, generic substitution poses a high risk of altering potency, selectivity, or physicochemical behavior, undermining the reproducibility of literature procedures or screening campaigns.

Quantitative Differentiation Evidence: 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one vs. Closest Analogs


Defined Purity Specification Relative to Common In-Class Building Blocks

The commercially supplied 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one (Leyan Cat. 2224905) carries a documented minimum purity of 97% . While this purity level is typical for many research-grade triazolopyridine building blocks, it is explicitly specified for this CAS number and can serve as a procurement specification when sourcing for sensitive synthetic applications, such as coupling reactions or medicinal chemistry campaigns requiring reproducible starting material quality.

Chemical Procurement Building Block Quality Analytical Specification

Positional Isomer Selectivity: 7-Phenyl-5(3H)-one vs. [4,3-a] Regioisomers

The [1,2,4]triazolo[1,5-a]pyridine core of the target compound is structurally distinct from the [4,3-a] regioisomer series, such as 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1]. The [1,5-a] fusion imparts different electronic distribution and hydrogen-bond-acceptor/donor topology compared to the [4,3-a] series, as evidenced by divergent biological activity profiles reported in the patent literature for [4,3-a] analogs [1]. While direct, quantitative activity comparisons between the two regioisomeric series at identical assays are not publicly available, the distinct ring-fusion pattern is a well-established determinant of target binding in kinase and GPCR programs, making the choice of the [1,5-a] scaffold a deliberate design decision.

Regioisomerism Triazolopyridine Scaffold Medicinal Chemistry

Synthetic Utility: Directed Lithiation Chemistry at the 7-Position

A foundational 1982 study on 7-substituted triazolo[1,5-a]pyridines demonstrated that directed lithiation at the 7-position is feasible, providing a general route to 7-substituted analogs [1]. The target compound, containing a phenyl group at C7, can serve as a representative substrate for this methodology. While the study itself does not isolate the 7-phenyl-5(3H)-one, the demonstrated lithiation chemistry implies that the C7 position is the primary site for further functionalization, a point of differentiation from analogs where the 5-position or other positions might dominate reactivity. No quantitative yield comparison for the specific phenyl derivative is reported.

Directed Lithiation C-H Functionalization Triazolopyridine Synthesis

Optimal Research and Industrial Application Scenarios for 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one


Medicinal Chemistry: SAR Exploration of Kinase-Targeted Triazolopyridine Cores

The [1,2,4]triazolo[1,5-a]pyridine core is a recognized kinase-inhibitor scaffold, with several patent filings (e.g., tyrosine kinase inhibitors [1]) exploring 7-aryl substitutions. 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one can serve as a direct building block or synthetic intermediate for generating focused analog libraries, particularly when the 5-carbonyl is required for hinge-binding interactions. Its defined purity (97%) facilitates reproducible library synthesis .

Synthetic Methodology Development: C-H Functionalization and Cross-Coupling

The established directed lithiation chemistry at the 7-position [1] makes this compound a suitable model substrate for developing novel C-H functionalization or cross-coupling methodologies. Researchers can use it to probe functional group tolerance under organometallic conditions, with the 5-carbonyl serving as a built-in analytical handle for reaction monitoring.

Computational Chemistry and Docking Studies

For computational scientists evaluating triazolopyridine pharmacophores, 7-phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one provides a well-defined, minimal structure to parameterize force fields or assess docking pose preferences at kinase ATP-binding sites, bridging between simpler [1,5-a] cores and more complex, patent-disclosed analogs [1].

Regioisomer Discrimination in Drug Discovery Campaigns

When a high-throughput screen or virtual screen suggests a triazolopyridine hit, the [1,5-a] versus [4,3-a] regioisomer question must be resolved experimentally, as the regioisomers exhibit divergent biological activity [1]. Procuring the [1,5-a] compound as a reference standard allows unambiguous compound identity verification and regioisomer-specific SAR interpretation.

Quote Request

Request a Quote for 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.